2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the borylation of 3-cyclopentylthiophene. This process can be achieved using various borylation methods, including the use of boronic acids or esters. One common method involves the reaction of 3-cyclopentylthiophene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base under inert conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into alkanes or other reduced forms.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds.
Scientific Research Applications
2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, including:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing drugs and drug delivery systems.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation of the boron atom to a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond between the aryl or vinyl groups. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Pinacolborane
- Bis(pinacolato)diboron
Uniqueness
2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which imparts distinct reactivity and stability. Its cyclopentylthiophene moiety provides additional steric and electronic properties that differentiate it from other boronic esters .
Properties
Molecular Formula |
C15H23BO2S |
---|---|
Molecular Weight |
278.2 g/mol |
IUPAC Name |
2-(3-cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO2S/c1-14(2)15(3,4)18-16(17-14)13-12(9-10-19-13)11-7-5-6-8-11/h9-11H,5-8H2,1-4H3 |
InChI Key |
JXNHEHHCDIYVSK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C3CCCC3 |
Origin of Product |
United States |
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